N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
Description
This compound features a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core with a 6-methyl substituent and a propane-1,3-diamine chain. The diethyl groups on one nitrogen enhance lipophilicity, while the pyrimidine-linked amine may contribute to target binding (e.g., kinase inhibition). Potential applications include anticancer or antimicrobial therapies, inferred from structural analogs targeting EGFR or microbial pathways .
Properties
IUPAC Name |
N',N'-diethyl-N-(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4S/c1-4-22(5-2)10-6-9-19-17-16-14-11-13(3)7-8-15(14)23-18(16)21-12-20-17/h12-13H,4-11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFHMOVGAKEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C3=C(CCC(C3)C)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno pyrimidine structure.
Alkylation: The core structure is then alkylated using diethylamine and other reagents to introduce the diethylamino groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-N’-(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Comparative Data
Research Findings and Implications
- Synthetic Flexibility: Benzothienopyrimidines are synthesized via nucleophilic substitution or condensation, with yields influenced by solvent (DMF vs. ethanol) and base (NaH vs. NH4OAc) .
- Structure-Activity Relationships (SAR) :
- Lipophilicity : Diethyl groups enhance membrane permeability vs. dimethyl or aryl substituents.
- Core Hydrogenation : Tetrahydro rings improve metabolic stability over aromatic analogs.
- Dimerization : Hexane-linked dimers () may enhance target affinity but reduce solubility .
Biological Activity
N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a synthetic compound that belongs to the class of thienopyrimidines. This compound has garnered attention due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The molecular structure of N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is characterized by a complex arrangement that includes a benzothieno-pyrimidine framework. This structure is believed to contribute to its biological activity through interactions with various biological targets.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival .
Antimicrobial Properties
Compounds within the thienopyrimidine family have shown promising antimicrobial activity against a range of pathogens. For instance, a study demonstrated that certain derivatives possess antibacterial effects comparable to established antibiotics. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has also been explored. Research suggests that it may inhibit pro-inflammatory cytokines and related signaling pathways. This activity could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activities of thienopyrimidine derivatives:
- Anticancer Study : A derivative similar to N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl) showed IC50 values ranging from 10 to 30 μM against various cancer cell lines (e.g., breast and prostate cancer), indicating significant cytotoxicity .
- Antimicrobial Evaluation : In vitro tests revealed that certain thienopyrimidines exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Gram-positive and Gram-negative bacteria. These findings suggest potential as alternative antimicrobial agents in clinical settings .
- Anti-inflammatory Activity : Experimental models demonstrated that treatment with thienopyrimidine derivatives resulted in reduced levels of inflammatory markers (e.g., TNF-alpha and IL-6) in animal models of inflammation. This supports their use in therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how are yields optimized?
The compound is synthesized via multi-step reactions. A representative method involves refluxing intermediates like chloropyrimidine derivatives with nucleophiles (e.g., thiosemicarbazide) in absolute ethanol, followed by crystallization. For example, a reported yield of 82% was achieved by heating chloropyrimidine with thiosemicarbazide in ethanol under reflux for 8 hours . Optimization includes solvent selection (polar aprotic solvents for condensation), temperature control, and purification via recrystallization or column chromatography.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement using programs like SHELXL . Key parameters include bond angles, torsion angles, and hydrogen-bonding networks, which validate the stereochemistry and molecular conformation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Confirms proton environments (e.g., aromatic protons at δ 2.12–2.78 ppm for methyl groups in tetrahydrobenzothieno rings) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1668–1715 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 391 for a related derivative) .
Q. What safety protocols are essential during handling and synthesis?
Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Ethanol reflux requires flame-proof equipment. Hazardous byproducts (e.g., thiols) necessitate neutralization before disposal .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry). For example, ICReDD employs reaction path searches to narrow optimal conditions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative Assays : Test the compound against structurally related analogs (e.g., 5-substituted tetrahydronaphthalenyl derivatives) under standardized conditions .
- Dose-Response Analysis : Establish IC50 values for enzyme inhibition (e.g., EGFR) to differentiate potency from assay artifacts .
- Structural Validation : Cross-check crystallographic data with docking results to confirm binding modes .
Q. How can molecular docking guide the design of derivatives with enhanced EGFR inhibition?
- Docking Workflow : Use software like AutoDock Vina to model interactions between the benzothieno-pyrimidine core and EGFR's ATP-binding pocket.
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Lys745, Thr790) .
- SAR Analysis : Modify substituents (e.g., propane-1,3-diamine side chains) to improve hydrophobic interactions or hydrogen bonding .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Purity Control : Implement inline analytics (e.g., HPLC) and advanced purification (e.g., continuous flow reactors) .
- Reactor Design : Optimize heat/mass transfer using microreactors for exothermic steps (e.g., cyclization) .
- Byproduct Management : Use membrane separation technologies to isolate intermediates efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
